molecular formula C16H13Cl2N3O2 B3017238 1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1172363-08-4

1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B3017238
CAS RN: 1172363-08-4
M. Wt: 350.2
InChI Key: VSIJJBRYEAKFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" is a chemical structure that appears to be related to a class of compounds that involve a urea linkage between a phenyl group and a tetrahydroquinoline moiety. The presence of dichlorophenyl and tetrahydroquinoline suggests potential biological activity, as these structures are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related urea compounds has been reported using a three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile, leading to the formation of 1-(4-haloisoquinolin-1-yl)ureas . Although the specific compound is not directly mentioned, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and electrophiles.

Molecular Structure Analysis

Tetrahydroisoquinoline derivatives have been studied for their selective antagonism of the TRPM8 channel receptor, with the urea function and the tetrahydroisoquinoline system being necessary for activity . The molecular structure of such compounds is crucial for their biological activity, and the dichlorophenyl group could influence the potency and selectivity of the compound .

Chemical Reactions Analysis

Urea and thiourea have been used as ammonia surrogates in the synthesis of quinazolin-4(3H)-ones, a reaction that proceeds without a catalyst and can yield various substituted derivatives depending on the nature of the carbonyl compounds employed . This suggests that the urea moiety in the compound of interest could potentially engage in similar chemical reactions, leading to a variety of analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be characterized by techniques such as thin-layer chromatography, melting point determination, infrared spectroscopy, proton NMR spectrometry, and mass spectrometry . These techniques can help determine the purity, structural confirmation, and antibacterial activity of the synthesized compounds. The presence of electron-withdrawing substituents, such as the dichlorophenyl group, is known to influence the activity of these molecules .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of New Quinazolinones : Research by Patel and Shaikh (2011) explored the synthesis of new quinazolinones, demonstrating their potential antimicrobial activities. This aligns with the structural properties of 1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, suggesting its possible use in developing antimicrobial agents (Patel & Shaikh, 2011).

Environmental and Chemical Degradation

  • Degradation of Antimicrobials : A study by Sirés et al. (2007) on the electro-Fenton degradation of antimicrobials, including triclosan and triclocarban, involved compounds structurally similar to this compound. This research indicates the potential of such compounds in environmental remediation and chemical degradation processes (Sirés et al., 2007).

Insecticidal Activity

  • New Insecticides for Cuticle Interference : Mulder and Gijswijt (1973) investigated compounds similar to this compound for their insecticidal activity, specifically targeting the process of cuticle deposition in insects. This suggests the compound's potential application in developing new insecticides (Mulder & Gijswijt, 1973).

Pharmaceutical Research

  • NMDA Receptor Antagonists : Leeson et al. (1992) synthesized and tested trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines, which are structurally related to the subject compound, as in vitro antagonists at the glycine site on the NMDA receptor. This indicates potential applications in pharmaceutical research, particularly in exploring treatments for conditions related to NMDA receptor dysfunction (Leeson et al., 1992).

Chemical Synthesis and Characterization

  • X-ray Mapping in Heterocyclic Design : Mazina et al. (2004) conducted studies on tricyclic heterocycles based on compounds similar to this compound, using X-ray diffraction for structural analysis. This research contributes to the broader understanding of the chemical properties and potential applications of such compounds in synthetic chemistry (Mazina et al., 2004).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-12-4-2-11(8-13(12)18)20-16(23)19-10-3-5-14-9(7-10)1-6-15(22)21-14/h2-5,7-8H,1,6H2,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIJJBRYEAKFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.